![molecular formula C11H11BrO2 B2586779 2-Bromo-1-(chroman-2-YL)ethanone CAS No. 115749-41-2](/img/structure/B2586779.png)
2-Bromo-1-(chroman-2-YL)ethanone
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Overview
Description
“2-Bromo-1-(chroman-2-YL)ethanone” is a chemical compound. It is a derivative of coumarins, which are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .Scientific Research Applications
Synthesis of Heterocyclic Compounds
“2-Bromo-1-(chroman-2-YL)ethanone” is used as a key starting material for the synthesis of various heterocyclic compounds . It can react with different reagents to produce pyran, pyridine, thiophene, thiazole, and pyrazole derivatives .
Anticancer Activity
The synthesized compounds from “2-Bromo-1-(chroman-2-YL)ethanone” have been screened for their in vitro anticancer activity against six human cancer cell lines . Some of these compounds exhibited significant cytotoxic effects .
Cytotoxicity
Among the derivatives of “2-Bromo-1-(chroman-2-YL)ethanone”, compound 6d showed almost equipotent cytotoxic activity against human gastric cancer (NUGC) compared to the standard CHS 828 .
Biological Activities
Coumarins, a large group of naturally occurring compounds synthesized by numerous plant species, bacteria, and fungi, have diverse biological activities . “2-Bromo-1-(chroman-2-YL)ethanone” belongs to this family of benzopyrones and has potential as a source of new anticancer agents .
Anti-microbial Activity
Coumarins, including “2-Bromo-1-(chroman-2-YL)ethanone”, have been reported to have anti-microbial properties .
Anti-inflammatory and Analgesic Activities
Coumarins also exhibit anti-inflammatory and analgesic activities . Therefore, “2-Bromo-1-(chroman-2-YL)ethanone” may have potential applications in these areas.
Anti-oxidant Activity
“2-Bromo-1-(chroman-2-YL)ethanone” may also have anti-oxidant properties, as this is a common characteristic of coumarins .
Anti-HIV Activity
Coumarins have been reported to have anti-HIV activities . Therefore, “2-Bromo-1-(chroman-2-YL)ethanone” may also have potential applications in the treatment of HIV .
Mechanism of Action
Target of Action
Compounds similar to “2-Bromo-1-(chroman-2-YL)ethanone” often target enzymes or receptors in the body. For example, some bromoalkyl ketones have been found to show biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Bromoalkyl ketones, like “2-Bromo-1-(chroman-2-YL)ethanone”, are typically lipophilic, which can influence their absorption and distribution in the body .
properties
IUPAC Name |
2-bromo-1-(3,4-dihydro-2H-chromen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-7-9(13)11-6-5-8-3-1-2-4-10(8)14-11/h1-4,11H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTKNVTUACARLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(chroman-2-YL)ethanone | |
CAS RN |
115749-41-2 |
Source
|
Record name | 2-bromo-1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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